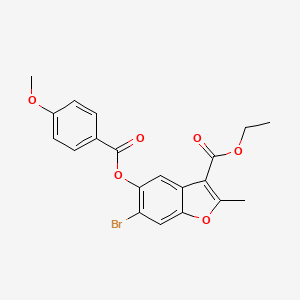

ETHYL 6-BROMO-5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

CAS No.: 384800-22-0

Cat. No.: VC4928464

Molecular Formula: C20H17BrO6

Molecular Weight: 433.254

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 384800-22-0 |

|---|---|

| Molecular Formula | C20H17BrO6 |

| Molecular Weight | 433.254 |

| IUPAC Name | ethyl 6-bromo-5-(4-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |

| Standard InChI | InChI=1S/C20H17BrO6/c1-4-25-20(23)18-11(2)26-16-10-15(21)17(9-14(16)18)27-19(22)12-5-7-13(24-3)8-6-12/h5-10H,4H2,1-3H3 |

| Standard InChI Key | PPVWEWOLFGUFCY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=C(C=C3)OC)Br)C |

Introduction

Ethyl 6-bromo-5-(4-methoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound featuring a benzofuran core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. The molecular formula of this compound is C20H17BrO6, with a molecular weight of approximately 433.2 g/mol.

Synthesis Methods

The synthesis of ethyl 6-bromo-5-(4-methoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate involves multiple steps, starting from commercially available precursors. Key steps include:

-

Bromination: Introduction of a bromine atom into the benzofuran ring.

-

Benzoylation: Reaction with 4-methoxybenzoyl chloride to form the benzyloxy derivative.

-

Esterification: Formation of the ethyl ester through reaction with ethanol and acid catalysts.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Substitution | Nucleophiles (amines, thiols) with a base | Basic conditions |

| Oxidation | Potassium permanganate, chromium trioxide | Oxidizing conditions |

| Reduction | Lithium aluminum hydride, sodium borohydride | Reducing conditions |

| Hydrolysis | Acidic or basic conditions | Presence of water |

Biological Activities

Ethyl 6-bromo-5-(4-methoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate exhibits notable biological activities:

-

Anticancer Properties: Studies have shown its effectiveness against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer), through mechanisms involving apoptosis and cell cycle arrest.

-

Antimicrobial Activity: It has demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, likely through disruption of bacterial cell membranes.

Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 3.45 | Inhibition of proliferation |

| HeLa | 4.53 | Induction of apoptosis |

| MCF-7 | 2.27 | Dual inhibition of CDK2/GSK-3β |

Potential Applications and Future Research Directions

Given its promising biological activities, ethyl 6-bromo-5-(4-methoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate may have applications in cancer therapy and antimicrobial treatments. Further research is needed to explore its pharmacokinetic profile and potential therapeutic effects in vivo.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume